Cas no 21395-93-7 ((5R)- 5-methyl-2-Pyrrolidinone)

(5R)-5-Methyl-2-pyrrolidinone is a chiral lactam derivative characterized by its five-membered ring structure with a methyl substituent at the 5-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals, where stereoselectivity is critical. Its enantiopure (R)-configuration makes it suitable for asymmetric synthesis and chiral auxiliary applications. The lactam functionality offers reactivity for further derivatization, including ring-opening or substitution reactions. High purity grades ensure consistent performance in sensitive processes. Its stability under standard conditions and compatibility with common solvents enhance its utility in research and industrial settings. The compound is typically handled under inert conditions to preserve its optical purity.
(5R)- 5-methyl-2-Pyrrolidinone structure
21395-93-7 structure
Product Name:(5R)- 5-methyl-2-Pyrrolidinone
CAS No:21395-93-7
MF:C5H9NO
MW:99.1310613155365
MDL:MFCD19216883
CID:1109005
PubChem ID:643473
Update Time:2025-06-09

(5R)- 5-methyl-2-Pyrrolidinone Chemical and Physical Properties

Names and Identifiers

    • (5R)- 5-methyl-2-Pyrrolidinone
    • R-(+)-5-methyl-2-pyrrolidinone
    • MFCD19216883
    • EN300-99523
    • 2-Pyrrolidinone, 5-methyl-, (R)-
    • 21395-93-7
    • (r)-5-methyl-pyrrolidin-2-one
    • 2-Pyrrolidinone, 5-methyl-, (5R)-
    • PS-19940
    • CS-0046592
    • P20894
    • (R)-5-Methylpyrrolidin-2-one
    • AKOS006350097
    • (5R)-5-methylpyrrolidin-2-one
    • (5R)-5-Methyl-2-pyrrolidinone
    • AMY37338
    • MDL: MFCD19216883
    • Inchi: 1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
    • InChI Key: YVIVRJLWYJGJTJ-SCSAIBSYSA-N
    • SMILES: O=C1CC[C@@H](C)N1

Computed Properties

  • Exact Mass: 99.06847
  • Monoisotopic Mass: 99.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 90.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

(5R)- 5-methyl-2-Pyrrolidinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB546005-1 g
(5R)- 5-Methyl-2-pyrrolidinone, 95%; .
21395-93-7 95%
1g
€784.20 2023-04-14
eNovation Chemicals LLC
D634531-1G
(5R)- 5-Methyl-2-Pyrrolidinone
21395-93-7 97%
1g
$225 2024-07-21
eNovation Chemicals LLC
D634531-5G
(5R)- 5-Methyl-2-Pyrrolidinone
21395-93-7 97%
5g
$865 2024-07-21
eNovation Chemicals LLC
D634531-10G
(5R)- 5-Methyl-2-Pyrrolidinone
21395-93-7 97%
10g
$1490 2024-07-21
eNovation Chemicals LLC
D634531-25G
(5R)- 5-Methyl-2-Pyrrolidinone
21395-93-7 97%
25g
$3105 2024-07-21
Chemenu
CM558269-5g
(R)-5-Methylpyrrolidin-2-one
21395-93-7 95%+
5g
$1570 2023-01-01
Chemenu
CM558269-10g
(R)-5-Methylpyrrolidin-2-one
21395-93-7 95%+
10g
$2616 2023-01-01
Chemenu
CM558269-25g
(R)-5-Methylpyrrolidin-2-one
21395-93-7 95%+
25g
$5232 2023-01-01
Chemenu
CM558269-50g
(R)-5-Methylpyrrolidin-2-one
21395-93-7 95%+
50g
$8371 2023-01-01
Chemenu
CM558269-100g
(R)-5-Methylpyrrolidin-2-one
21395-93-7 95%+
100g
$13603 2023-01-01

(5R)- 5-methyl-2-Pyrrolidinone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21395-93-7)(5R)- 5-methyl-2-Pyrrolidinone
Order Number:A1078850
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:05
Price ($):224.0/1069.0
Email:sales@amadischem.com

Additional information on (5R)- 5-methyl-2-Pyrrolidinone

Comprehensive Overview of (5R)-5-methyl-2-Pyrrolidinone (CAS No. 21395-93-7)

(5R)-5-methyl-2-Pyrrolidinone, with the CAS number 21395-93-7, is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. This compound is a derivative of 2-pyrrolidinone, characterized by the presence of a methyl group at the 5-position and a specific (R) stereochemistry. Its unique structural features and chemical properties make it a valuable intermediate and building block in various synthetic pathways.

The chiral nature of (5R)-5-methyl-2-Pyrrolidinone is particularly important in pharmaceutical applications, where enantiomeric purity can significantly influence the efficacy and safety of drug candidates. The compound's ability to participate in stereoselective reactions has made it a key player in the synthesis of chiral drugs and biologically active molecules. Recent advancements in asymmetric synthesis have further enhanced the utility of this compound, allowing for more efficient and scalable production methods.

In the context of organic synthesis, (5R)-5-methyl-2-Pyrrolidinone has been utilized as a versatile starting material for the preparation of complex molecules. Its reactivity with various functional groups and its stability under different reaction conditions make it an attractive choice for synthetic chemists. For instance, it can be readily converted into amides, esters, and other derivatives through well-established synthetic protocols. These derivatives often exhibit enhanced solubility, stability, or biological activity, making them suitable for a wide range of applications.

Pharmaceutical research has seen significant contributions from (5R)-5-methyl-2-Pyrrolidinone. One notable application is in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier and its potential to modulate specific receptors make it a promising candidate for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Recent studies have also explored its use as a scaffold for designing small molecule inhibitors targeting key enzymes involved in neurodegenerative processes.

Material science has also benefited from the unique properties of (5R)-5-methyl-2-Pyrrolidinone. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high porosity and surface area, making them suitable for applications such as gas storage, catalysis, and drug delivery. The chiral nature of the compound can also be exploited to create enantioselective materials with potential applications in chiral separation and asymmetric catalysis.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the biodegradability and ecotoxicity of (5R)-5-methyl-2-Pyrrolidinone have shown that it exhibits favorable environmental profiles. Its biodegradability ensures that it can be safely disposed of without causing long-term environmental damage. Additionally, its low toxicity to aquatic organisms makes it a preferred choice over more harmful alternatives.

In conclusion, (5R)-5-methyl-2-Pyrrolidinone (CAS No. 21395-93-7) is a versatile and valuable compound with a wide range of applications in organic synthesis, pharmaceutical research, and material science. Its unique chemical properties, particularly its chiral nature and reactivity, make it an indispensable tool for chemists and researchers working in these fields. Ongoing research continues to uncover new applications and improve our understanding of this important compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21395-93-7)(5R)- 5-methyl-2-Pyrrolidinone
A1078850
Purity:99%/99%
Quantity:1g/5g
Price ($):224.0/1069.0
Email